

An In-depth Technical Guide to the Molecular Mechanism of Bisphenol C Action

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bisphenol C*

Cat. No.: *B080822*

[Get Quote](#)

Introduction

Bisphenol C (BPC), a structural analog of the more widely known Bisphenol A (BPA), has emerged as a compound of significant interest to the scientific community.^{[1][2]} Initially used in the production of fire-resistant polymers, its structural similarity to other endocrine-disrupting chemicals (EDCs) has prompted extensive investigation into its biological activity.^[3] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of BPC, with a focus on its interactions with nuclear receptors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent endocrine disruptor. It's important to note that the term "**Bisphenol C**" can refer to two different compounds; this guide focuses on the chlorinated derivative, 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene, which has been the subject of more extensive endocrine disruption research.^[2]

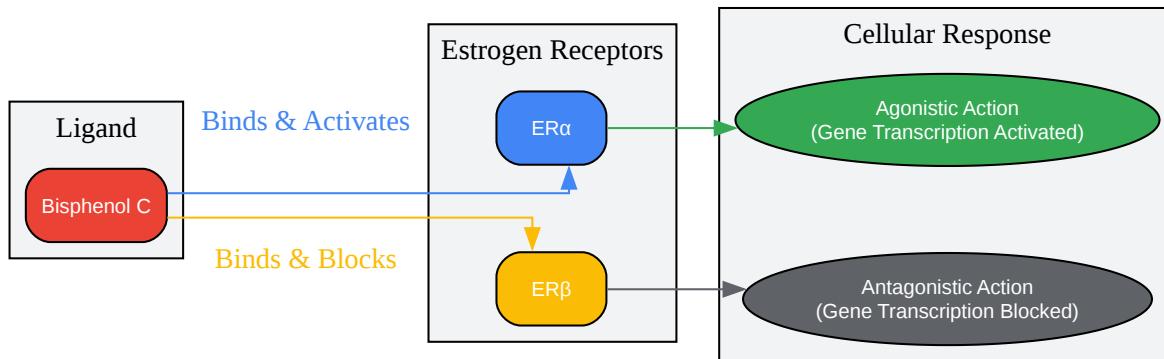
Core Mechanism: A Tale of Two Estrogen Receptors

The primary and most well-characterized molecular mechanism of **Bisphenol C** action is its potent and unique interaction with the two estrogen receptor (ER) subtypes: ER α and ER β .^{[1][3]} Unlike BPA, which acts as a weak agonist for both receptors, BPC exhibits a striking bifunctional activity.^[3]

Potent Agonism at Estrogen Receptor Alpha (ER α)

BPC is a powerful agonist of ER α .^{[3][4]} This means it binds to and activates the receptor, mimicking the effects of the natural hormone 17 β -estradiol (E2). This agonistic activity can trigger a cascade of downstream signaling events, leading to the transcription of estrogen-responsive genes. The potency of BPC as an ER α agonist has been shown to be significantly higher than that of BPA and even other halogenated bisphenols.^{[3][5]}

Strong Antagonism at Estrogen Receptor Beta (ER β)


In stark contrast to its effect on ER α , BPC acts as a formidable antagonist for ER β .^{[3][4]} It binds to ER β with high affinity but fails to activate it.^[3] Instead, it blocks the receptor, preventing the natural ligand, E2, from binding and initiating its normal signaling functions.^[3] This potent antagonistic activity is a key feature that distinguishes BPC from many other **bisphenol** compounds.^{[3][4]}

The Structural Basis for BPC's Unique Activity

The distinct actions of BPC at the two estrogen receptors are rooted in its chemical structure. The presence of a dichlorovinylidene (>C=CCl₂) group in the central moiety of the bisphenol structure is critical.^{[1][3]} This feature, combined with an n- π - π -n conjugation system, significantly enhances its receptor interaction.^{[3][4]} It is believed that electrostatic halogen bonding, a force driven by the dispersion of electrons in the chlorine atoms, is a major driver of its high-affinity binding and its bifunctional ER α -agonist and ER β -antagonist activities.^{[3][4][6]}

Visualizing the Dichotomous Action of BPC

The following diagram illustrates the differential effects of **Bisphenol C** on the two estrogen receptor subtypes.

[Click to download full resolution via product page](#)

Caption: Differential action of **Bisphenol C** on ER α and ER β .

Quantitative Analysis of BPC's Estrogenic Activity

The potency of BPC has been quantified through various in vitro assays, providing a clear comparison to other well-known endocrine disruptors.

Receptor Binding Affinity

Competitive radio-ligand binding assays are used to determine the affinity of a compound for a receptor. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the competitor ligand (in this case, BPC) required to displace 50% of the radiolabeled ligand. A lower IC₅₀ indicates a higher binding affinity.

Compound	ER α IC ₅₀ (nM)	ER β IC ₅₀ (nM)	Reference
17 β -Estradiol (E2)	1.12	1.05	[3]
Bisphenol C (BPC)	2.65	1.94	[3]
Bisphenol A (BPA)	268	216	[3]
Bisphenol AF (BPAF)	45.1	30.5	[3]

Table 1: Comparative receptor binding affinities for human estrogen receptors.

Transcriptional Activity

Luciferase reporter gene assays are employed to measure the functional outcome of receptor binding – whether it leads to agonism or antagonism. The half-maximal effective concentration (EC₅₀) represents the concentration of a compound that induces a response halfway between the baseline and maximum. For antagonists, the half-maximal inhibitory concentration (IC₅₀) against a known agonist is determined.

Compound	ER α Agonist EC ₅₀ (nM)	ER β Antagonist IC ₅₀ (nM)	Reference
Bisphenol C (BPC)	1.21	0.86	[3]
Bisphenol A (BPA)	185	-	[3]
Bisphenol AF (BPAF)	10.3	25.4	[3]

Table 2: Agonist and antagonist potency of bisphenols on human estrogen receptors.

Beyond Estrogen Receptors: Exploring Other Nuclear Receptor Interactions

While the primary mechanism of BPC action is through estrogen receptors, the broader family of bisphenols has been shown to interact with other nuclear receptors, suggesting potential additional pathways for BPC-induced endocrine disruption.[\[7\]](#)

Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ)

PPAR γ is a key regulator of adipogenesis (fat cell formation), glucose metabolism, and inflammation.[\[8\]](#)[\[9\]](#) Some halogenated derivatives of BPA, such as tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), have been shown to act as partial agonists for PPAR γ .[\[8\]](#)[\[10\]](#) This activation can promote fat cell differentiation and may contribute to metabolic disorders like obesity and type 2 diabetes.[\[8\]](#)[\[11\]](#) While direct studies on BPC's interaction with PPAR γ are limited, its halogenated structure suggests that this is a plausible and important area for future investigation.[\[7\]](#)[\[12\]](#)

Thyroid Hormone Receptors (TRs)

Thyroid hormones are crucial for development, metabolism, and brain function.[\[13\]](#) Due to structural similarities with thyroid hormones, various bisphenols, including BPA, can bind to thyroid hormone receptors and act as antagonists, disrupting normal thyroid signaling.[\[14\]](#) They can also interfere with thyroid hormone synthesis and transport.[\[14\]](#) Studies on zebrafish have shown that exposure to bisphenol analogues can impair thyroid gland structure and alter the expression of genes involved in thyroid hormone synthesis.[\[15\]](#) A cross-sectional study in women of reproductive age found a positive correlation between urinary BPC and Thyroid-Stimulating Hormone (TSH), and that women with detectable urinary BPC had smaller thyroid glands, suggesting a potential impact on thyroid function.[\[16\]](#)

Androgen Receptor (AR)

The androgen receptor mediates the effects of male sex hormones like testosterone. Some bisphenols have demonstrated the ability to bind to the androgen receptor, although the effects can be complex, with some studies suggesting antagonistic properties.[\[17\]](#) The binding of bisphenols to AR can lead to conformational changes that alter the recruitment of co-regulator proteins, thereby modulating androgen-dependent gene expression.[\[17\]](#) Specific data on BPC's interaction with the androgen receptor is an area requiring further research.

Experimental Protocols for Assessing Bisphenol C Activity

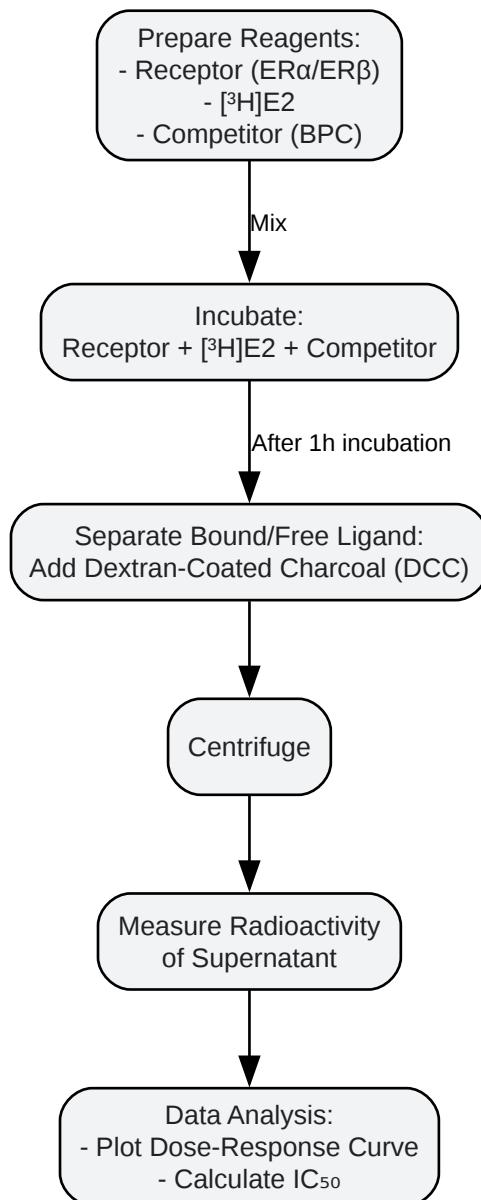
To ensure scientific integrity and reproducibility, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used to characterize the molecular action of BPC.

Protocol 1: Competitive Radio-ligand Receptor Binding Assay

This assay quantifies the binding affinity of BPC to nuclear receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC_{50} value of BPC for ER α and ER β .

Materials:


- Recombinant human GST-ER α -LBD or GST-ER β -LBD (Glutathione S-transferase tagged Ligand Binding Domain)
- [3 H]17 β -Estradiol ([3 H]E2) as the radioligand
- **Bisphenol C** and other competitor compounds
- Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
- Dextran-coated charcoal (DCC) suspension
- Scintillation cocktail and liquid scintillation counter

Procedure:

- Prepare serial dilutions of **Bisphenol C** and other competitor compounds in the assay buffer.
- In a microcentrifuge tube, combine the recombinant receptor protein (e.g., 60 ng), a fixed concentration of [3 H]E2 (e.g., 1 nM), and varying concentrations of the competitor ligand.

- Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled E2).
- Incubate the reaction mixtures at 25°C for 1 hour to reach equilibrium.
- To separate the receptor-bound from free radioligand, add cold DCC suspension to each tube. DCC binds the free [³H]E2.
- Incubate on ice for 10 minutes with occasional vortexing.
- Centrifuge at 4°C to pellet the charcoal.
- Transfer the supernatant (containing the receptor-bound [³H]E2) to a scintillation vial.
- Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Calculate the percentage of specific binding for each competitor concentration and plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radio-ligand binding assay.

Protocol 2: Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity (agonism or antagonism) of BPC.

Objective: To determine the EC₅₀ (agonist) or IC₅₀ (antagonist) of BPC for ER α and ER β .

Materials:

- A suitable mammalian cell line (e.g., HeLa or MCF-7) that does not endogenously express the estrogen receptors.
- Expression plasmids for human ER α or ER β .
- A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
- A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase).
- Cell culture medium, fetal bovine serum (charcoal-stripped to remove endogenous steroids).
- Transfection reagent.
- **Bisphenol C** and other test compounds.
- Luciferase assay reagent.
- Luminometer.

Procedure:

- Seed cells in a multi-well plate and allow them to attach.
- Co-transfect the cells with the appropriate ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
- After transfection, replace the medium with phenol red-free medium containing charcoal-stripped serum.
- For agonist assay: Treat the cells with serial dilutions of **Bisphenol C**.
- For antagonist assay: Treat the cells with a fixed concentration of 17 β -estradiol (at its EC $_{50}$) in combination with serial dilutions of **Bisphenol C**.
- Incubate the cells for 24-48 hours.

- Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the appropriate reagents.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
- Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ or IC₅₀ value.

Protocol 3: Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of BPC on the proliferation of estrogen-sensitive cells.

Objective: To determine if BPC can induce proliferation in an estrogen-dependent cell line like MCF-7.

Materials:

- MCF-7 human breast cancer cells (estrogen-responsive).
- Phenol red-free cell culture medium with charcoal-stripped fetal bovine serum.
- **Bisphenol C** and 17 β -estradiol (positive control).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- 96-well plate and a microplate reader.

Procedure:

- Seed MCF-7 cells at a low density in a 96-well plate in phenol red-free medium with charcoal-stripped serum.
- Allow the cells to attach and enter a quiescent state (usually 24-48 hours).
- Treat the cells with various concentrations of BPC, E2 (positive control), and a vehicle control (e.g., DMSO).

- Incubate for a period that allows for cell division (e.g., 4-6 days), replacing the medium and treatments as necessary.
- At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- The absorbance is directly proportional to the number of viable cells. Plot the absorbance against the concentration of the test compound to assess its effect on cell proliferation.

Toxicokinetics and Metabolism

The biological effects of BPC are also influenced by its absorption, distribution, metabolism, and elimination (ADME), collectively known as toxicokinetics.^{[18][19]} Studies on other bisphenols like BPAF have shown rapid absorption and extensive conjugation (e.g., glucuronidation) following oral administration in rodents, which generally leads to low bioavailability of the free, active compound.^[20] Understanding the specific toxicokinetic profile of BPC is crucial for accurately assessing its in vivo potency and risk.^{[18][19][21]}

Conclusion and Future Directions

Bisphenol C is a potent endocrine disruptor with a unique and powerful bifunctional activity, acting as a strong agonist for ER α and a robust antagonist for ER β .^{[1][3][4]} This dual action, driven by its distinct chemical structure, sets it apart from BPA and many other analogues. While its interaction with estrogen receptors is well-documented, its potential effects on other nuclear receptors, such as PPAR γ and thyroid hormone receptors, warrant further in-depth investigation to fully elucidate its toxicological profile.

For professionals in research and drug development, a thorough understanding of BPC's molecular mechanisms is critical for several reasons:

- Risk Assessment: Accurately evaluating the potential health risks associated with BPC exposure.
- Development of Safer Alternatives: Designing new industrial chemicals that lack the endocrine-disrupting properties of BPC.
- Therapeutic Research: The selective modulation of ER subtypes is a key strategy in the treatment of hormone-dependent cancers and other conditions. Studying compounds like BPC can provide valuable insights into the structural requirements for receptor-specific activity.

Future research should focus on in vivo studies to confirm the effects observed in vitro, detailed toxicokinetic and metabolic profiling of BPC, and a comprehensive evaluation of its interactions with a wider range of nuclear receptors and signaling pathways.

References

- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding. PLOS ONE, 16(2), e0246583. [\[Link\]](#)
- PLOS ONE. (n.d.). Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding. [\[Link\]](#)
- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding. PubMed. [\[Link\]](#)
- Anjum, R., & Sharma, M. (2019). In silico molecular interaction of bisphenol analogues with human nuclear receptors reveals their stronger affinity vs. classical bisphenol A. PubMed. [\[Link\]](#)
- Hrubá, E. (2011). Warm Reception? Halogenated BPA Flame Retardants and PPAR γ Activation. Environmental Health Perspectives, 119(9), a398. [\[Link\]](#)
- ResearchGate. (n.d.). Bisphenol binding promotes ER α structural dynamics. [\[Link\]](#)
- Gore, A. C. (2019). Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence. MDPI. [\[Link\]](#)
- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding.
- Lee, S., & Choi, K. (2023).
- Sonavane, M., & Creusot, N. (2022). New bisphenol A and bisphenol S analogs: Evaluation of their hER α agonistic and antagonistic activities using the OECD 455 in-vitro assay and

molecular modeling. PubMed. [\[Link\]](#)

- Park, J. E., & Kim, H. S. (2018). Effects of **bisphenol** compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells. *Toxicology Research*, 34(2), 121-129. [\[Link\]](#)
- Lee, S., & Choi, K. (2019). Bisphenols and Thyroid Hormone. *Endocrinology and Metabolism*, 34(4), 340-348. [\[Link\]](#)
- RTI International. (n.d.).
- ResearchGate. (n.d.). Summary of in vivo studies analyzing effects of exposure to bisphenols on thyroid function. [\[Link\]](#)
- Kim, S. H. (2015). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. *Journal of Cancer Prevention*, 20(1), 12-20. [\[Link\]](#)
- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding. OUCI. [\[Link\]](#)
- La Lone, C. A., & Villeneuve, D. L. (2022). Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (*Danio rerio*) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation. *Environmental Science & Technology*, 56(15), 10898-10908. [\[Link\]](#)
- Le Maire, A., & Bourguet, W. (2024). Structural Studies on the Binding Mode of Bisphenols to PPAR γ . *International Journal of Molecular Sciences*, 25(11), 5945. [\[Link\]](#)
- Unuane, D., & Tournaye, H. (2021). Endocrine Disruptor Chemicals. Endotext. [\[Link\]](#)
- Riu, A., & Grimaldi, M. (2011). Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A. *Environmental Health Perspectives*, 119(9), 1227-1232. [\[Link\]](#)
- Boucher, J. G., & Ahmed, S. (2014). Bisphenol S- and bisphenol A-induced adipogenesis of murine preadipocytes occurs through direct peroxisome proliferator-activated receptor gamma activation. *Nutrition and Diabetes*, 4(7), e129. [\[Link\]](#)
- O'Farrell, E., & Sheridan, A. (2022). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. *Current Opinion in Lipidology*, 33(3), 163-172. [\[Link\]](#)
- Al-Hussaini, A. A., & Al-Ghadban, A. N. (2024). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in *Caenorhabditis elegans*. MDPI. [\[Link\]](#)
- Svobodová, K., & Biler, M. (2022). The effects of bisphenols on the cardiovascular system ex vivo and in vivo. PubMed. [\[Link\]](#)
- Radke, M., & Zgliczyńska, A. (2022). Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study. *Frontiers in Endocrinology*, 13, 868499. [\[Link\]](#)

- ResearchGate. (n.d.). The effects of bisphenols on the cardiovascular system ex vivo and in vivo. [\[Link\]](#)
- Caban, M., & Stepnowski, P. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. *Environmental Science and Pollution Research*, 27(22), 27797-27809. [\[Link\]](#)
- Yilmaz, B. (2019). An Overview of Analytical Methods for Bisphenol A. *Semantic Scholar*. [\[Link\]](#)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Singh, S., & Li, S. S. (2022). Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability. *Antioxidants*, 11(7), 1272. [\[Link\]](#)
- ResearchGate. (n.d.).
- La Lone, C. A., & Villeneuve, D. L. (2022). Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (*Danio rerio*) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation.
- Anjum, R., & Sharma, M. (2018). In Silico Molecular Interaction of Bisphenol Analogues with Human Nuclear Receptors Reveals their Stronger Affinity vs. Classical Bisphenol A.
- ResearchGate. (n.d.). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols. [\[Link\]](#)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. [\[Link\]](#)
- Hercog, K., & Filipič, M. (2023). Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model. *Food and Chemical Toxicology*, 175, 113735. [\[Link\]](#)
- Amar, S., & Sanati, M. (2017). Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites. *Toxicology and Applied Pharmacology*, 333, 50-59. [\[Link\]](#)
- Delfosse, V., & Bourguet, W. (2006). Structural Evidence for Endocrine Disruptor Bisphenol A Binding to Human Nuclear Receptor ERR γ . *Ovid*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New bisphenol A and bisphenol S analogs: Evaluation of their hER α agonistic and antagonistic activities using the OECD 455 in-vitro assay and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico molecular interaction of bisphenol analogues with human nuclear receptors reveals their stronger affinity vs. classical bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Warm Reception? Halogenated BPA Flame Retardants and PPAR γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol S- and bisphenol A-induced adipogenesis of murine preadipocytes occurs through direct peroxisome proliferator-activated receptor gamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Studies on the Binding Mode of Bisphenols to PPAR γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study [frontiersin.org]
- 17. Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (*Danio rerio*) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [pubs.acs.org](#) [pubs.acs.org]
- 20. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]
- 21. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Mechanism of Bisphenol C Action]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080822#molecular-mechanism-of-bisphenol-c-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com